

Measuring Ceramide Kinase Activity with Ceramide C6-d7: An Application Note and Protocol

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Compound of Interest

Compound Name: Ceramide C6-d7

Cat. No.: B15553872

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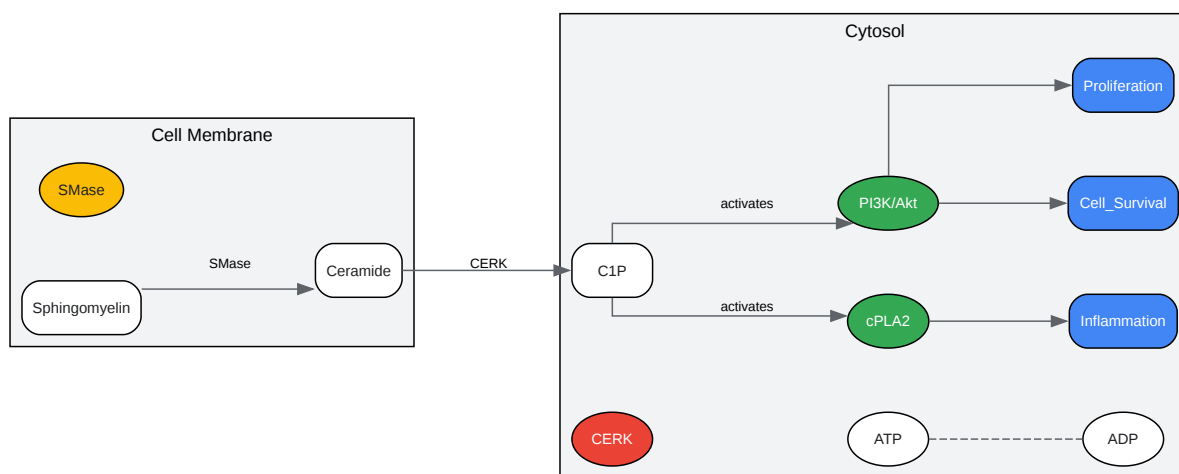
Introduction

Ceramide kinase (CERK) is a critical lipid kinase that phosphorylates ceramide to produce ceramide-1-phosphate (C1P), a bioactive sphingolipid involved in a myriad of cellular processes. Unlike the pro-apoptotic and cell cycle-arresting roles of its precursor, ceramide, C1P is implicated in pro-survival signaling, inflammation, cell proliferation, and migration. The balance between ceramide and C1P levels is a key determinant of cell fate, making CERK a promising therapeutic target for various diseases, including cancer and inflammatory disorders.

This application note provides a detailed protocol for measuring CERK activity using a stable isotope-labeled substrate, N-hexanoyl-D-erythro-sphingosine-d7 (**Ceramide C6-d7**), coupled with detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method offers high specificity and sensitivity, overcoming the limitations associated with radiolabeled or fluorescent-based assays. The use of a deuterated standard allows for precise quantification of the enzymatic product, C6-d7-ceramide-1-phosphate (C6-d7-C1P), by correcting for variations in sample processing and instrument response.

Ceramide Kinase Signaling Pathway

Ceramide kinase is a key enzyme in the sphingolipid metabolic pathway. It catalyzes the ATP-dependent phosphorylation of ceramide, shifting the cellular balance from a pro-apoptotic to a pro-survival state. The product, C1P, acts as a second messenger, influencing various downstream signaling cascades.

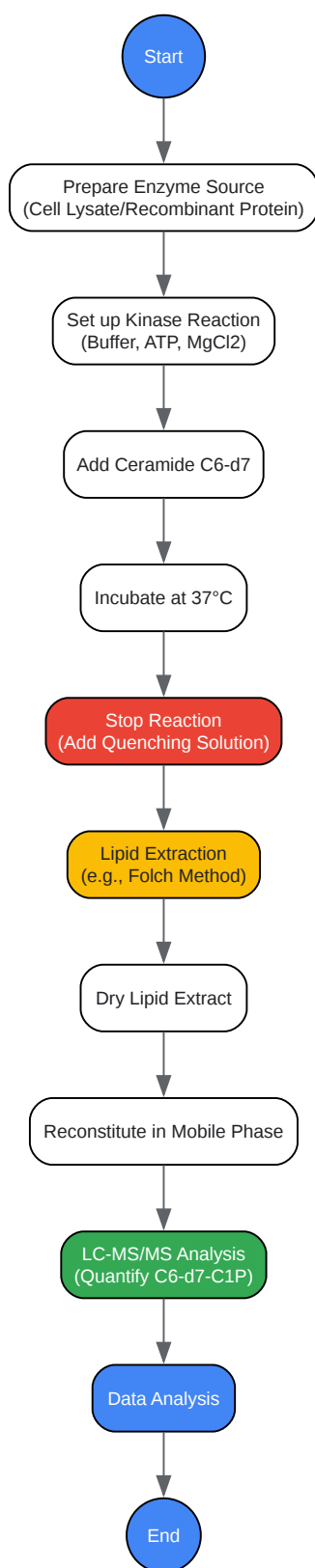


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Ceramide Kinase Signaling Pathway Diagram

Experimental Workflow

The experimental workflow for measuring CERK activity using **Ceramide C6-d7** involves several key steps, from sample preparation to data analysis. This workflow is designed to ensure accurate and reproducible results.



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Experimental Workflow for CERK Activity Assay

Materials and Reagents

Reagent	Supplier	Catalog Number
N-hexanoyl-D-erythro-sphingosine-d7 (Ceramide C6-d7)	Avanti Polar Lipids	860690
Recombinant Human Ceramide Kinase	R&D Systems	8165-LK
ATP	Sigma-Aldrich	A2383
Magnesium Chloride (MgCl ₂)	Sigma-Aldrich	M8266
HEPES	Sigma-Aldrich	H3375
Dithiothreitol (DTT)	Sigma-Aldrich	D9779
Bovine Serum Albumin (BSA), fatty acid-free	Sigma-Aldrich	A7030
Chloroform, HPLC grade	Fisher Scientific	C298-4
Methanol, HPLC grade	Fisher Scientific	A452-4
Water, LC-MS grade	Fisher Scientific	W6-4
Formic Acid	Sigma-Aldrich	F0507
Ammonium Formate	Sigma-Aldrich	70221

Experimental Protocols

Preparation of Reagents

- CERK Assay Buffer (5X): 100 mM HEPES (pH 7.4), 50 mM KCl, 75 mM MgCl₂, 5 mM DTT. Store at -20°C.
- ATP Stock Solution (10 mM): Dissolve ATP in sterile water. Aliquot and store at -20°C.
- **Ceramide C6-d7** Substrate Stock (1 mM): Dissolve **Ceramide C6-d7** in ethanol. Store at -20°C.

- Quenching Solution: Chloroform/Methanol (2:1, v/v).

In Vitro Ceramide Kinase Activity Assay

- Prepare Substrate Mix: For each reaction, prepare a substrate mix by diluting the **Ceramide C6-d7** stock solution in assay buffer containing 0.2 mg/mL fatty acid-free BSA. The final concentration of **Ceramide C6-d7** in the reaction will typically range from 1 to 50 μ M.
- Enzyme Preparation: Dilute the recombinant CERK enzyme in 1X CERK Assay Buffer to the desired concentration.
- Reaction Initiation: In a microcentrifuge tube, combine:
 - 20 μ L of 5X CERK Assay Buffer
 - 10 μ L of 10 mM ATP
 - X μ L of diluted enzyme
 - X μ L of **Ceramide C6-d7** substrate mix
 - Nuclease-free water to a final volume of 100 μ L.
- Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes in a shaking water bath.
- Reaction Termination: Stop the reaction by adding 300 μ L of quenching solution (Chloroform/Methanol, 2:1).

Lipid Extraction (Folch Method)

- To the quenched reaction mixture, add 100 μ L of 0.9% NaCl solution.
- Vortex vigorously for 30 seconds to ensure thorough mixing.
- Centrifuge at 2,000 x g for 5 minutes to separate the phases.
- Carefully collect the lower organic phase using a glass syringe and transfer it to a new clean tube.

- Dry the lipid extract under a gentle stream of nitrogen gas.

Sample Preparation for LC-MS/MS

- Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water with 0.1% formic acid and 1 mM ammonium formate).
- Vortex and sonicate for 5 minutes to ensure complete dissolution.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis of C6-d7-ceramide and its phosphorylated product is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Parameter	Setting
LC Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid and 1 mM Ammonium Formate
Mobile Phase B	Methanol with 0.1% Formic Acid and 1 mM Ammonium Formate
Gradient	50% B to 100% B over 10 min, hold at 100% B for 5 min, re-equilibrate at 50% B for 5 min
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transitions	To be determined empirically. Theoretical transitions: C6-d7-Ceramide: $[M+H]^+ \rightarrow m/z$ 264.3 (sphingosine-d7 fragment) C6-d7-C1P: $[M+H]^+ \rightarrow m/z$ 344.3 (phosphorylated sphingosine-d7 fragment)

Data Analysis and Quantitative Data

The amount of C6-d7-C1P produced is quantified by comparing the peak area of the product to a standard curve generated with a synthetic C6-d7-C1P standard. The specific activity of CERK is then calculated and expressed as pmol of product formed per minute per mg of protein (pmol/min/mg).

Note: As direct experimental data for the kinetic parameters of CERK with **Ceramide C6-d7** is not widely available in the literature, the following table provides representative data based on studies using the structurally similar NBD-C6-ceramide and natural ceramides.[\[1\]](#)[\[2\]](#) These values can serve as a useful reference for experimental design and data interpretation.

Parameter	Value	Substrate	Reference
Km for Ceramide	4 μ M	NBD-C6-Ceramide	[2]
Km for ATP	32 μ M	Natural Ceramide	
Specific Activity (overexpressed CERK)	1.40 nmol/min/mg protein	NBD-C6-Ceramide	[1]
Specific Activity (mock-transfected)	0.029 nmol/min/mg protein	NBD-C6-Ceramide	[1]

Troubleshooting

Problem	Possible Cause	Solution
Low or no product detected	Inactive enzyme	Use fresh enzyme or check storage conditions.
Suboptimal reaction conditions	Optimize pH, temperature, and incubation time.	
Poor lipid extraction	Ensure complete phase separation and collection of the organic layer.	
High background signal	Contamination of reagents	Use high-purity, LC-MS grade solvents and reagents.
Non-specific binding	Include a no-enzyme control to determine background levels.	
Poor peak shape in LC-MS	Improper sample reconstitution	Ensure the dried lipid extract is fully dissolved in the mobile phase.
Column degradation	Use a guard column and ensure mobile phase compatibility.	

Conclusion

This application note provides a robust and sensitive method for measuring ceramide kinase activity using **Ceramide C6-d7** and LC-MS/MS. This assay is a valuable tool for researchers in academia and the pharmaceutical industry to investigate the role of CERK in health and disease and to screen for potential inhibitors. The high specificity and quantitative accuracy of this method will facilitate a deeper understanding of the CERK/C1P signaling axis and accelerate the development of novel therapeutics targeting this important pathway.

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References

- 1. researchgate.net [researchgate.net]
- 2. A Nonradioactive Fluorimetric SPE-Based Ceramide Kinase Assay Using NBD-C6-Ceramide - PMC [pmc.ncbi.nlm.nih.gov]
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